2-Cyclopropylpropane-1-sulfonyl chloride

Description

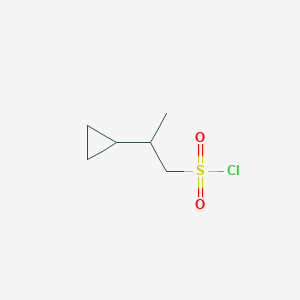

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPLUAIAXSGUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of 2 Cyclopropylpropane 1 Sulfonyl Chloride and Its Precursors

Spectroscopic Data for 2-Cyclopropyl-1-propanol

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl (B3062369) protons in the upfield region (approximately 0.1-0.8 ppm). The methine proton of the cyclopropyl group adjacent to the propyl chain would appear as a multiplet. The diastereotopic methylene (B1212753) protons of the CH₂OH group would likely appear as a multiplet around 3.4-3.6 ppm. The methine proton at the C2 position of the propane (B168953) chain would be a multiplet, and the methyl protons would be a doublet.

¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons at high field (around 3-15 ppm). The carbon of the CH₂OH group is expected around 65-70 ppm. The other carbons of the propyl chain would appear in the typical aliphatic region.

IR Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclopropyl and alkyl groups would be observed around 2850-3000 cm⁻¹.

Spectroscopic Data for 1-Bromo-2-cyclopropylpropane

¹H NMR: The presence of the bromine atom would cause a downfield shift of the adjacent methylene protons (CH₂Br) to approximately 3.3-3.7 ppm. libretexts.orgpressbooks.puboregonstate.edulibretexts.orgorganicchemistrydata.org The signals for the cyclopropyl and other alkyl protons would remain in their characteristic regions, with slight shifts due to the influence of the bromine.

¹³C NMR: The carbon atom bonded to bromine (CH₂Br) is expected to resonate in the range of 30-40 ppm. oregonstate.eduwordpress.combhu.ac.inwisc.edulibretexts.org The other carbon signals would be consistent with the proposed structure.

IR Spectroscopy: The spectrum would lack the O-H stretching band of the precursor alcohol. A characteristic C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Spectroscopic Data for 2-Cyclopropylpropane-1-thiol

¹H NMR: A characteristic feature of the thiol group is the S-H proton signal, which typically appears as a broad singlet between 1.0 and 2.0 ppm. rsc.org The methylene protons adjacent to the sulfur (CH₂SH) would be shifted downfield to around 2.4-2.7 ppm. rsc.orgresearchgate.netresearchgate.net

¹³C NMR: The carbon of the CH₂SH group is expected to have a chemical shift in the range of 20-30 ppm. nih.gov The remaining carbon signals would be in the expected aliphatic and cyclopropyl regions.

IR Spectroscopy: A weak absorption band for the S-H stretching vibration is expected around 2550-2600 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region.

Spectroscopic Data for 2-Cyclopropylpropane-1-sulfonyl Chloride

¹H NMR: The strong electron-withdrawing nature of the sulfonyl chloride group would cause a significant downfield shift of the adjacent methylene protons (CH₂SO₂Cl) to approximately 3.6-4.0 ppm. The remaining proton signals would be in their expected locations.

¹³C NMR: The carbon atom attached to the sulfonyl chloride group (CH₂SO₂Cl) would be significantly deshielded, with an expected chemical shift in the range of 60-70 ppm.

IR Spectroscopy: The most prominent features in the IR spectrum of a sulfonyl chloride are the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, which appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.comlibretexts.orgcdnsciencepub.commsu.edu A band corresponding to the S-Cl stretch is also expected around 375 cm⁻¹. cdnsciencepub.com

Interactive Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

| Compound | Cyclopropyl-H | -CH(C₃H₅)- | -CH₂-X | -CH₃ | Other |

|---|---|---|---|---|---|

| 2-Cyclopropyl-1-propanol | 0.1-0.8 | Multiplet | 3.4-3.6 (X=OH) | Doublet | - |

| 1-Bromo-2-cyclopropylpropane | 0.1-0.8 | Multiplet | 3.3-3.7 (X=Br) | Doublet | - |

| 2-Cyclopropylpropane-1-thiol | 0.1-0.8 | Multiplet | 2.4-2.7 (X=SH) | Doublet | 1.0-2.0 (SH) |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Compound | Cyclopropyl-C | -CH(C₃H₅)- | -CH₂-X | -CH₃ |

|---|---|---|---|---|

| 2-Cyclopropyl-1-propanol | 3-15 | ~35-45 | 65-70 (X=OH) | ~15-25 |

| 1-Bromo-2-cyclopropylpropane | 3-15 | ~35-45 | 30-40 (X=Br) | ~15-25 |

| 2-Cyclopropylpropane-1-thiol | 3-15 | ~35-45 | 20-30 (X=SH) | ~15-25 |

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Compound | O-H Stretch | S-H Stretch | S=O Stretch (asym/sym) | C-Br Stretch |

|---|---|---|---|---|

| 2-Cyclopropyl-1-propanol | 3200-3600 (broad, strong) | - | - | - |

| 1-Bromo-2-cyclopropylpropane | - | - | - | 500-600 |

| 2-Cyclopropylpropane-1-thiol | - | 2550-2600 (weak) | - | - |

Reactivity and Chemical Transformations of 2 Cyclopropylpropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution is the most common reaction pathway for 2-cyclopropylpropane-1-sulfonyl chloride. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus a prime target for nucleophiles. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

Formation of Sulfonamides with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. This transformation is of significant interest in medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. The reaction proceeds readily, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride ion. Primary amines react to form N-substituted sulfonamides, while secondary amines yield N,N-disubstituted sulfonamides.

Detailed Research Findings:

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds such as cyclopropanesulfonyl chloride. For instance, cyclopropanesulfonyl chloride has been used as a key building block in the synthesis of inhibitors for enzymes like TNF-α converting enzyme (TACE) organic-chemistry.org. The synthesis of these complex sulfonamides involves the reaction of the sulfonyl chloride with heterocyclic amines organic-chemistry.org.

The reaction conditions are generally mild, often carried out at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), with a tertiary amine base such as triethylamine (B128534) (TEA) or pyridine (B92270) to scavenge the HCl produced cbijournal.com. The reaction is typically rapid with primary amines due to their higher nucleophilicity and lower steric hindrance compared to secondary amines. Microwave-assisted, solvent-free conditions have also been shown to be effective for the sulfonylation of various amines with other sulfonyl chlorides, often leading to excellent yields in short reaction times.

Table 1: Representative Reactions of Analogue Sulfonyl Chlorides with Amines

| Sulfonyl Chloride | Amine | Base | Solvent | Product | Yield (%) | Reference |

| Cyclopropanesulfonyl chloride | Heterocyclic Amine | Pyridine | DCM | TACE Inhibitor Precursor | - | organic-chemistry.org |

| p-Toluenesulfonyl chloride | Aniline | None | Neat (Microwave) | N-Phenyl-4-methylbenzenesulfonamide | 97 | - |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | N-Phenylbenzenesulfonamide | 100 | cbijournal.com |

| 3-Chloropropane sulfonyl chloride | tert-Butylamine | Triethylamine | Toluene | N-tert-Butyl-3-chloropropanesulfonamide | - | - |

Note: The table includes data for analogous sulfonyl chlorides to illustrate the general reactivity.

Synthesis of Sulfonate Esters

This compound can react with alcohols or phenols in the presence of a base to form the corresponding sulfonate esters. This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, leading to the displacement of the chloride ion. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Detailed Research Findings:

Table 2: Synthesis of Sulfonate Esters from Various Sulfonyl Chlorides

| Sulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Product | Yield (%) | Reference |

| Benzenesulfonyl chloride | Phenol | Pyridine | CH₂Cl₂ | Phenyl benzenesulfonate | 95 | researchtrends.net |

| 4-Methylbenzenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | CH₂Cl₂ | 3,5-Dimethylphenyl 4-methylbenzenesulfonate | 75 | researchgate.net |

| Methanesulfonyl chloride | 3,5-Dimethylphenol | Pyridine | CH₂Cl₂ | 3,5-Dimethylphenyl methanesulfonate | 80 | researchgate.net |

Note: This table presents data for other sulfonyl chlorides to demonstrate the general synthetic utility.

Generation of Sulfinamides via Reduction

A less common but synthetically useful transformation of sulfonyl chlorides is their reduction to sulfinamides. This reaction typically involves an in situ reduction of the sulfonyl chloride in the presence of an amine.

One effective method involves the use of a reducing agent like triphenylphosphine (B44618) (PPh₃) in the presence of an amine and a base such as triethylamine (TEA) nih.gov. The reaction proceeds through the reduction of the sulfonyl chloride to a more reactive sulfinylating agent, which then reacts with the amine to form the sulfinamide nih.gov. This one-pot procedure provides a convenient route to sulfinamides, which are valuable intermediates in asymmetric synthesis nih.gov.

Detailed Research Findings:

The success of this reaction is highly dependent on the reaction conditions and the order of addition of reagents. For example, adding a solution of triphenylphosphine and an amine to a mixture of the sulfonyl chloride and a base has been shown to give good yields of the sulfinamide, while other addition sequences can lead to the formation of sulfonamides as the major product nih.gov. The reaction is generally carried out at low temperatures (e.g., 0 °C) in a solvent like dichloromethane nih.gov. While this methodology has been demonstrated for a variety of aryl and alkyl sulfonyl chlorides, specific application to this compound has not been reported. However, the general applicability of the method suggests it would be a viable route to the corresponding sulfinamide.

Table 3: Synthesis of Sulfinamides from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Reducing Agent | Base | Solvent | Product | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Benzylamine | PPh₃ | TEA | CH₂Cl₂ | N-Benzyl-4-methylbenzenesulfinamide | 62 | nih.gov |

| Benzenesulfonyl chloride | t-Butylamine | PPh₃ | TEA | CH₂Cl₂ | N-(tert-Butyl)benzenesulfinamide | 92 | nih.gov |

| 2-Propanesulfonyl chloride | Benzylamine | PPh₃ | TEA | CH₂Cl₂ | N-Benzyl-2-propanesulfinamide | Low | nih.gov |

Note: This table illustrates the general method for sulfinamide synthesis from various sulfonyl chlorides.

Formation of Sulfones through Reactions with Organometallic Reagents

Sulfones can be synthesized from sulfonyl chlorides by reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction forms a new carbon-sulfur bond.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This method is a versatile way to introduce a variety of alkyl and aryl groups to the sulfonyl moiety.

Detailed Research Findings:

While direct examples with this compound are scarce, the reaction of other sulfonyl chlorides with Grignard reagents is a well-established method for sulfone synthesis. For example, the reaction of phenylmagnesium bromide with sulfuryl chloride can produce benzenesulfonyl chloride, which can then react with another equivalent of the Grignard reagent to form diphenyl sulfone rsc.org. A one-pot, two-step procedure for the synthesis of aliphatic sulfones involves the reduction of sulfonyl chlorides with magnesium to form sulfinate salts, which are then alkylated in situ with alkyl halides rsc.org.

Table 4: Synthesis of Sulfones from Sulfonyl Chlorides and Organometallic Reagents

| Sulfonyl Chloride | Organometallic Reagent | Solvent | Product | Yield (%) | Reference |

| Benzenesulfonyl chloride | Phenylmagnesium bromide | Ether/Hexane | Diphenyl sulfone | - | rsc.org |

| Methanesulfonyl chloride | n-Butylmagnesium chloride | THF | n-Butyl methyl sulfone | 85 | rsc.org |

| p-Toluenesulfonyl chloride | Ethylmagnesium bromide | THF | Ethyl p-tolyl sulfone | 82 | rsc.org |

Note: The table provides examples of sulfone synthesis from various sulfonyl chlorides to illustrate the general reaction.

Conversion to Sulfonyl Fluorides

This compound can be converted to the corresponding 2-cyclopropylpropane-1-sulfonyl fluoride (B91410) through a halogen exchange reaction. This transformation is valuable because sulfonyl fluorides often exhibit greater stability and unique reactivity compared to their chloride counterparts, making them useful reagents in areas like "click chemistry" rhhz.net.

The most common method for this conversion is the reaction of the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂) rhhz.net. The reaction is typically carried out in a suitable solvent, and phase-transfer catalysts like 18-crown-6 (B118740) can be used to enhance the reactivity of the fluoride salt rhhz.net.

Detailed Research Findings:

A variety of methods exist for the synthesis of sulfonyl fluorides from sulfonyl chlorides. An efficient "naked fluoride" method using KF and 18-crown-6 in dry acetonitrile (B52724) has been reported rhhz.net. Another effective method involves the use of a saturated aqueous solution of KF in acetonitrile rhhz.net. These methods have been shown to be applicable to a wide range of both aryl and alkyl sulfonyl chlorides, suggesting that this compound would undergo this transformation under similar conditions.

Table 5: Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

| Sulfonyl Chloride | Fluoride Source | Catalyst/Solvent | Product | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | KF | 18-crown-6 / MeCN | p-Toluenesulfonyl fluoride | 95 | rhhz.net |

| Benzenesulfonyl chloride | aq. KF | MeCN | Benzenesulfonyl fluoride | 92 | rhhz.net |

| Methanesulfonyl chloride | KF | 18-crown-6 / MeCN | Methanesulfonyl fluoride | 85 | rhhz.net |

Note: This table illustrates general conditions for the conversion of sulfonyl chlorides to sulfonyl fluorides.

Radical Reactions Involving the Sulfonyl Chloride Moiety

Under certain conditions, such as in the presence of radical initiators or upon photolysis, the sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a 2-cyclopropylpropane-1-sulfonyl radical and a chlorine radical. The resulting sulfonyl radical can then participate in various radical reactions, most notably addition to unsaturated systems like alkenes and alkynes.

The addition of sulfonyl radicals to double or triple bonds is a key step in processes like radical-mediated chlorosulfonylation or hydrosulfonylation of unsaturated compounds. The regioselectivity of the addition is governed by the stability of the resulting carbon-centered radical intermediate.

Detailed Research Findings:

The free radical polymerization of styrene (B11656) in the presence of benzenesulfonyl chloride has been shown to result in polymers with a phenylsulfonyl group at one end and a chlorine atom at the other, indicating the participation of both the sulfonyl and chlorine radicals in the chain reaction researchgate.net. Furthermore, visible-light-induced photoredox catalysis has been utilized for the regioselective tandem sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides, including cyclopropyl-substituted ones nih.gov. In these reactions, the sulfonyl radical adds to one of the double bonds, followed by an intramolecular cyclization.

It is important to note that cyclopropylmethyl radicals are known to undergo rapid ring-opening to form homoallylic radicals. While the sulfonyl radical is generated at the sulfur atom, subsequent reactions could potentially lead to radical formation on the cyclopropylpropane backbone, which might then undergo rearrangement. However, specific studies on the radical reactions of this compound and the stability of the cyclopropyl (B3062369) ring under these conditions are not widely reported.

Role in Photocatalytic Coupling Reactions

While specific studies detailing the photocatalytic coupling reactions of this compound are not extensively documented, the broader class of alkyl and aryl sulfonyl chlorides is widely used in photocatalysis. nih.govresearchgate.net Under visible light irradiation, a photocatalyst can induce a single-electron transfer to the sulfonyl chloride, leading to the homolytic cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical. rsc.org

These highly reactive sulfonyl radical intermediates are central to numerous synthetic applications. nih.gov For instance, they readily participate in the hydrosulfonylation of alkenes. nih.gov In this process, the sulfonyl radical adds across the double bond of an alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from a donor in the reaction medium to yield the final alkyl sulfone product. nih.gov It is anticipated that this compound would follow this general reactivity pattern, serving as a precursor to the 2-cyclopropylpropanesulfonyl radical for the functionalization of unsaturated molecules. Photocatalytic methods offer a mild and efficient alternative to traditional radical generation techniques. rsc.org

Table 1: General Role of Alkyl Sulfonyl Chlorides in Photocatalysis

| Process | Role of Sulfonyl Chloride | Key Intermediate | Typical Reaction |

|---|

Reactivity Profile of the Cyclopropyl Moiety in this compound

The cyclopropane (B1198618) ring is a strained three-membered carbocycle that exhibits unique chemical properties, sometimes resembling those of a carbon-carbon double bond. nih.gov Its reactivity in this compound is significantly influenced by the adjacent sulfonyl chloride group.

Investigating Cyclopropyl Ring-Opening Processes

The high ring strain of cyclopropanes (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. researchgate.net These reactions typically proceed through radical or cationic intermediates. nih.gov For a cyclopropylmethyl system, such as the one in this compound, the formation of a radical or a cation on the carbon adjacent to the ring can trigger a rapid ring-opening rearrangement to form a more stable homoallylic species. researchgate.netyoutube.com

For example, if a reaction condition (such as high temperature, radical initiation, or strong oxidation) leads to the formation of a 2-cyclopropylprop-1-yl radical, it would be prone to undergo ring-opening. This process is well-documented for various cyclopropane derivatives, where the cyclopropyl-substituted carbon radical quickly rearranges to an alkyl radical. nih.gov The specific products would depend on the subsequent steps following the ring-opening event.

Regioselective C-Sulfonylation of Cyclopropanols (general concept)

A notable reaction that utilizes the unique reactivity of cyclopropanes is the C-selective sulfonylation of cyclopropanols. While alcohols typically undergo O-sulfonylation with sulfonyl chlorides, a copper(II)-catalyzed method has been developed that achieves a regioselective C-sulfonylation. nih.govacs.org This process involves the ring-opening of the cyclopropanol (B106826) to form a γ-keto sulfone. researchgate.net

In this reaction, a sulfonyl radical, generated from a sulfonyl chloride (including various alkyl sulfonyl chlorides), is believed to add to a metal homoenolate intermediate formed from the cyclopropanol. nih.govacs.org This protocol effectively transforms readily available cyclopropanols and sulfonyl chlorides into valuable γ-keto sulfone building blocks. nih.gov This demonstrates a powerful strategy where the cyclopropane acts as a masked ketone, undergoing a ring-opening sulfonylation rather than a simple substitution at the alcohol.

Influence of the Sulfonyl Chloride Group on Cyclopropyl Ring Dynamics

The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing group due to the high oxidation state of sulfur and the electronegativity of the oxygen and chlorine atoms. researchgate.net This has a significant electronic effect on the adjacent cyclopropyl ring.

Inductive Effect: The strong electron-withdrawing nature of the sulfonyl chloride group polarizes the C-S bond, which in turn affects the C-C bonds of the cyclopropyl ring. This can make the ring more susceptible to nucleophilic attack compared to an unsubstituted cyclopropane, although such reactions are generally rare. nih.gov

Stability of Intermediates: The primary influence is on the stability of any reactive intermediates formed at the carbon adjacent to the ring. An electron-withdrawing group like -SO₂Cl would strongly destabilize a carbocation at this position. Consequently, reaction pathways involving the formation of a cyclopropylmethyl cation are highly disfavored.

Radical Reactions: In radical reactions, the electron-withdrawing group can influence the reactivity and selectivity of the process. While it does not prevent the formation of an adjacent radical, it can affect the subsequent reaction steps, including the rate and regioselectivity of a potential ring-opening. The stability of the sulfone product formed after the reaction also provides a thermodynamic driving force for such transformations.

Applications and Derivatization of 2 Cyclopropylpropane 1 Sulfonyl Chloride in Advanced Organic Synthesis

2-Cyclopropylpropane-1-sulfonyl Chloride as a Versatile Building Block in Complex Molecule Construction

While specific comprehensive studies detailing the extensive use of this compound in the construction of a wide array of complex molecules are not broadly available in peer-reviewed literature, its structural features suggest significant potential. The combination of a reactive sulfonyl chloride moiety and a sterically influential cyclopropylpropyl group makes it an intriguing building block for creating intricate molecular frameworks. The cyclopropyl (B3062369) group, in particular, is a well-regarded substituent in medicinal chemistry, often imparting favorable metabolic stability and conformational rigidity to a molecule.

The primary reaction pathway for this compound involves the nucleophilic attack at the sulfonyl sulfur, leading to the displacement of the chloride and the formation of a new sulfur-heteroatom bond. This reactivity is the cornerstone of its utility in complex synthesis.

Synthetic Utility in the Preparation of Nitrogen-Containing Compounds

The synthesis of nitrogen-containing compounds, particularly sulfonamides, is a well-established application for sulfonyl chlorides in general.

Synthesis of Functionalized Sulfonamides for Chemical Libraries

The reaction of this compound with a diverse range of primary and secondary amines provides a direct route to a library of corresponding sulfonamides. This process is foundational in combinatorial chemistry and drug discovery, where the rapid generation of a multitude of structurally related compounds is essential for screening and identifying new bioactive agents.

The general synthesis of these sulfonamides can be represented by the following reaction scheme:

R¹R²NH + (c-C₃H₅)CH₂CH(CH₃)SO₂Cl → (c-C₃H₅)CH₂CH(CH₃)SO₂NR¹R² + HCl

The properties of the resulting sulfonamides can be systematically varied by altering the R¹ and R² substituents on the amine, allowing for the exploration of a broad chemical space.

Table 1: Exemplary Amines for the Synthesis of Functionalized Sulfonamides

| Amine Name | Chemical Formula | Resulting Sulfonamide Moiety |

| Aniline | C₆H₅NH₂ | -SO₂NH(C₆H₅) |

| Piperidine | C₅H₁₀NH | -SO₂(NC₅H₁₀) |

| Morpholine | C₄H₈ONH | -SO₂(NC₄H₈O) |

| Benzylamine | C₆H₅CH₂NH₂ | -SO₂NH(CH₂C₆H₅) |

Precursors for Heterocyclic Systems

While direct and extensive examples of this compound as a precursor for a wide variety of heterocyclic systems are not prominently featured in the literature, the sulfonamide derivatives obtained from it can serve as intermediates in the synthesis of nitrogen-containing heterocycles. For instance, intramolecular cyclization reactions of appropriately functionalized sulfonamides can lead to the formation of various ring systems, which are prevalent scaffolds in many biologically active compounds.

Contribution to the Synthesis of Advanced Organic Materials (General)

The incorporation of the 2-cyclopropylpropane-1-sulfonyl moiety into larger polymeric or macromolecular structures could potentially yield advanced organic materials with unique properties. The sulfonyl group is known for its thermal stability and electron-withdrawing nature, which can influence the electronic and physical properties of a material. The cyclopropyl group could further enhance rigidity and packing in a polymer chain. However, specific research dedicated to the application of this compound in the synthesis of advanced organic materials is not widely reported.

Role in the Synthesis of Pharmaceutical Intermediates

The sulfonamide linkage is a key functional group in a multitude of pharmaceutical agents. The use of specific sulfonyl chlorides as building blocks is therefore of high interest in medicinal chemistry.

Development of Enzyme Inhibitor Precursors (e.g., TACE inhibitors, MEK enzyme inhibitors)

There is documented evidence for the use of the closely related cyclopropanesulfonyl chloride in the synthesis of inhibitors for Tumor Necrosis Factor-α Converting Enzyme (TACE). nih.gov TACE is a significant target in the development of treatments for inflammatory diseases. The cyclopropyl group in these inhibitors has been shown to contribute to good selectivity for TACE over other related enzymes. nih.gov

Given this precedent, it is plausible that this compound could also serve as a valuable precursor for novel TACE inhibitors. The additional propyl chain would offer a different spatial arrangement and lipophilicity, potentially leading to altered binding affinities and selectivity profiles.

Regarding MEK (Mitogen-activated protein kinase kinase) enzyme inhibitors, another important class of therapeutic targets, particularly in oncology, the specific use of this compound as a precursor is not well-documented in publicly available scientific literature. However, the general importance of the sulfonamide group in kinase inhibitors suggests that derivatives of this compound could be explored in this context.

Table 2: Summary of Potential Applications in Enzyme Inhibitor Synthesis

| Enzyme Target | Role of this compound | Supporting Evidence |

| TACE (Tumor Necrosis Factor-α Converting Enzyme) | Precursor for inhibitor synthesis | Use of the related cyclopropanesulfonyl chloride is documented. nih.gov |

| MEK (Mitogen-activated protein kinase kinase) | Potential precursor for inhibitor synthesis | General importance of sulfonamides in kinase inhibitors. |

Ligand Scaffold Construction (e.g., hGR ligands)

There is currently no specific data in peer-reviewed literature that describes the use of this compound for the construction of ligand scaffolds for the human glucocorticoid receptor (hGR). While the synthesis of hGR ligands often involves the formation of sulfonamide bonds, and various sulfonyl chlorides are employed for this purpose, the specific use of this compound has not been documented in available research. The structural features of hGR ligands are diverse, and the exploration of novel scaffolds is an ongoing area of research. However, without specific studies, any potential role or efficacy of a scaffold derived from this compound in hGR binding remains speculative.

Sulfonamide Derivatives in Antimicrobial Research (as synthetic precursors)

Similarly, there is a lack of specific research findings on the use of this compound as a synthetic precursor for sulfonamide derivatives with antimicrobial activity. The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. This class of compounds is well-known for its antibacterial properties, which stem from the inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria.

Although the synthesis of novel sulfonamides for antimicrobial research is a significant field of study, and derivatives containing cyclopropyl groups are of interest to medicinal chemists, there are no published reports that specifically utilize this compound for this purpose. Therefore, no detailed research findings or data tables on the antimicrobial efficacy of sulfonamides derived from this specific precursor can be provided.

Advanced Research Directions and Future Perspectives in 2 Cyclopropylpropane 1 Sulfonyl Chloride Chemistry

Asymmetric Synthesis and Enantioselective Transformations Using 2-Cyclopropylpropane-1-sulfonyl Chloride

The development of methods for preparing enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This compound serves as a prochiral substrate with significant potential for use in asymmetric transformations.

Future research could focus on the enantioselective synthesis of its derivatives through several promising avenues. One key area is the use of chiral catalysts for the desymmetrization of related prochiral molecules. For instance, peptide-based catalysts have been successfully employed for the enantioselective sulfonylation of myo-inositol derivatives, demonstrating the ability to differentiate between enantiotopic hydroxyl groups. nih.gov A similar strategy could be envisioned where a chiral catalyst, such as a modified amine or a peptide, facilitates the reaction of this compound with a symmetrical diol, yielding a chiral sulfonate ester with high enantiomeric excess.

Furthermore, the cyclopropyl (B3062369) group itself is a key target for stereocontrolled reactions. Nature-inspired catalytic asymmetric rearrangements of cyclopropylcarbinyl cations, generated from cyclopropylcarbinols, have been shown to produce chiral homoallylic sulfides with excellent enantioselectivity (up to 99% ee) using a chiral SPINOL-derived N-triflyl phosphoramide (B1221513) catalyst. nih.gov By first reducing the sulfonyl chloride to a sulfinate or another suitable precursor and then converting it to a chiral sulfoxide, the inherent chirality of the sulfur center could be used to direct subsequent diastereoselective reactions on the cyclopropyl ring or the propyl backbone.

Table 1: Potential Asymmetric Transformations Involving this compound Scaffolds

| Transformation Type | Catalytic System/Reagent | Potential Product Class | Key Feature |

| Enantioselective Sulfonylation | Chiral Peptide Catalysts | Chiral Sulfonate Esters | Desymmetrization of prochiral alcohols. |

| Asymmetric Rearrangement | Chiral Phosphoramide Catalyst | Chiral Homoallylic Derivatives | Generation and trapping of a prochiral cyclopropylcarbinyl cation intermediate. nih.gov |

| Diastereoselective Cyclopropanation | Chiral Rhodium(II) Catalysts | Diastereomerically Enriched Polycyclic Systems | Reaction of a derivative with a diazo compound, directed by a chiral auxiliary. researchgate.net |

| Asymmetric Aziridination | Camphor-derived Chiral Sulfide | Chiral Aziridines | Using a derived sulfonium (B1226848) ylide to react with N-protected aldimines. mdpi.com |

Development of Novel Catalytic Systems for its Derivatization

The derivatization of sulfonyl chlorides is a mature field, but the unique structure of this compound invites the development of novel catalytic systems to unlock new reactivity. Modern catalysis offers tools to form bonds and construct molecular complexity with high efficiency and selectivity, moving beyond classical sulfonamide and sulfonate ester formations.

Transition metal catalysis, in particular, presents a fertile ground for innovation. For example, palladium- or nickel-catalyzed cross-coupling reactions could potentially use the sulfonyl chloride group as a coupling handle to form C-S, C-N, or even C-C bonds, although this is less common than with aryl sulfonyl chlorides. More promising is the development of catalysts for the functionalization of the C-H bonds on the propyl chain. Iron-catalyzed systems have shown utility in various transformations, and a chiral iron complex has been used for the asymmetric oxidative coupling of 2-naphthols to produce BINOL derivatives. mdpi.com This highlights the potential for developing iron or copper catalysts that could mediate novel cyclization or cross-coupling reactions involving the 2-cyclopropylpropane-1-sulfonyl moiety.

Organocatalysis also offers mild and selective methods for derivatization. As mentioned, peptide catalysts can mediate sulfonyl transfer. nih.gov Additionally, chiral amine catalysts have been developed that replace the carboxylic acid component of amino acids with a tetrazole or an aryl sulfonamide, enhancing their catalytic activity in processes like enantioselective cyclopropanation. mdpi.com Such catalysts could be adapted for reactions involving derivatives of this compound.

Computational Chemistry and Mechanistic Studies of Reactions Involving this compound

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Computational chemistry, particularly density functional theory (DFT), provides powerful tools to investigate the intricate pathways of reactions involving complex molecules like this compound.

Mechanistic studies could clarify the dominant pathways in its reactions. For most alkanesulfonyl chlorides, solvolysis proceeds through a concerted bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. mdpi.com Computational models can be used to calculate the energy barriers for this pathway and compare them with alternative routes, such as those involving the formation of a sulfonyl radical or a carbocation.

The presence of the cyclopropyl group introduces additional mechanistic possibilities, especially in reactions that promote carbocation formation. The cyclopropylcarbinyl cation is a nonclassical carbocation that can undergo rapid rearrangements. nih.gov DFT calculations can map the potential energy surface for the rearrangement of a cation derived from the 2-cyclopropylpropane scaffold, predicting the most likely products and the stereochemical outcomes under the influence of a chiral catalyst. nih.gov Such studies can reveal the subtle noncovalent interactions between the substrate and catalyst that govern enantioselectivity. nih.gov

Experimental mechanistic studies, such as kinetic isotope effect measurements and the analysis of reaction intermediates through spectroscopic methods, would provide essential data to validate and refine these computational models.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of the Compound

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. Future research on this compound should incorporate these principles in both its synthesis and its subsequent applications.

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and chlorinated solvents. Greener alternatives are being actively developed. One promising approach is the oxyhalogenation of corresponding thiols or disulfides using oxone and a halide salt (like KCl) in water, which serves as an environmentally benign solvent. rsc.org Another sustainable method involves the chlorosulfonation of S-alkylisothiourea salts with N-chlorosuccinimide (NCS). This process avoids toxic reagents like chlorine gas, and the succinimide (B58015) byproduct can be recycled back into NCS. organic-chemistry.orgresearchgate.net

In the application of this compound, green chemistry principles can be applied by:

Using Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving product yields. mdpi.com

Employing Flow Chemistry: Continuous flow reactors offer enhanced safety, particularly for reactions involving hazardous reagents or intermediates. They also improve efficiency and scalability, as demonstrated in the automated continuous production of aryl sulfonyl chlorides. mdpi.com

Choosing Greener Solvents: Replacing conventional volatile organic compounds with water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of synthetic procedures.

Table 2: Green Chemistry Strategies for this compound

| Area | Traditional Method | Green Alternative | Benefit |

| Synthesis | Chlorination with harsh reagents (e.g., Cl₂) | Oxyhalogenation with Oxone/KCl in water rsc.org | Avoids toxic gas; uses water as solvent. |

| Synthesis | Use of stoichiometric chlorinating agents | Synthesis via S-alkylisothiourea salts and recyclable NCS organic-chemistry.orgresearchgate.net | Reduces waste; byproduct is recyclable. |

| Application | Conventional heating for hours | Microwave-assisted reactions mdpi.com | Reduced reaction time and energy use. |

| Scale-up | Batch processing | Continuous flow manufacturing mdpi.com | Improved safety, efficiency, and consistency. |

Exploration of Novel Rearrangement Reactions and their Synthetic Utility

The strained three-membered ring of the cyclopropyl group is a source of unique chemical reactivity, making it a participant in a variety of powerful rearrangement reactions. Exploring novel rearrangements involving the this compound framework could lead to the rapid synthesis of complex molecular architectures.

A well-documented transformation is the rearrangement of cyclopropyl chlorides to allyl chlorides upon heating. lookchem.com This reaction proceeds stereospecifically and suggests that derivatives of this compound, under appropriate conditions, could undergo analogous ring-opening rearrangements to furnish synthetically useful allylic compounds.

More advanced rearrangements can be triggered catalytically. As discussed, the dehydration of prochiral cyclopropylcarbinols in the presence of a chiral acid catalyst generates cyclopropylcarbinyl cations that rearrange to form valuable chiral homoallylic products. nih.gov This bio-inspired strategy mimics the biosynthesis of squalene (B77637) and demonstrates a powerful method for chirality transfer. nih.gov Applying this concept to the 2-cyclopropylpropane scaffold could provide access to a range of chiral, unsaturated sulfonamides or sulfonate esters, which are valuable building blocks in medicinal chemistry. The sulfonyl group would remain as a versatile handle for further elaboration.

Future work in this area would involve designing precursors from this compound that can be induced to form a key cationic or radical intermediate, which would then trigger the desired skeletal reorganization. The synthetic utility of these novel rearrangements would lie in their ability to construct complex carbon frameworks from relatively simple starting materials in a single, often stereocontrolled, step.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopropylpropane-1-sulfonyl chloride, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of 2-cyclopropylpropane-1-thiol using chlorine gas or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C to control exothermic reactions .

- Solvent : Use inert solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis .

- Purification : Distillation under reduced pressure (e.g., 60°C at 2 mmHg) is recommended for isolating the pure product .

- Data Table :

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| SO₂Cl₂ | CH₂Cl₂ | 0–5 | 75–85 | |

| Cl₂ | THF | -10 to 0 | 60–70 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm cyclopropane ring integrity (e.g., δ ~0.5–1.5 ppm for cyclopropane protons) and sulfonyl chloride signals (δ ~3.5–4.0 ppm for CH₂-SO₂Cl) .

- FT-IR : Validate SO₂Cl group via asymmetric stretching at ~1370 cm⁻¹ and symmetric stretching at ~1180 cm⁻¹ .

- HPLC : Use reverse-phase C18 columns with UV detection at 210 nm to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic instability of this compound, and how can this be mitigated in aqueous reaction systems?

- Methodological Answer : The sulfonyl chloride group undergoes nucleophilic attack by water, forming sulfonic acid. Mitigation strategies include:

- Inert Atmospheres : Conduct reactions under nitrogen/argon to exclude moisture .

- Protic Solvent Avoidance : Replace water with anhydrous DMF or acetonitrile .

- Additives : Use molecular sieves (3Å) to scavenge trace water .

- Data Contradiction : While some studies suggest SO₂Cl₂ as optimal for synthesis, others report side reactions (e.g., cyclopropane ring opening). Comparative kinetic studies under varying conditions are advised .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density around the sulfonyl chloride group, identifying susceptible electrophilic sites .

- Transition State Analysis : Simulate SN2 pathways with amines/thiols to predict activation energies and regioselectivity .

- Validation : Cross-validate computational results with experimental kinetic data (e.g., Hammett plots) .

Safety and Hazard Mitigation

Q. What safety protocols are essential for handling this compound, given limited toxicological data?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- First Aid : Immediate rinsing with water for 15+ minutes upon exposure; seek medical evaluation .

- Analogous Data : Refer to SDS of cyclopropanesulfonyl chloride (CAS 139631-62-2) for hazard parallels .

Application-Oriented Questions

Q. How does the cyclopropane ring influence the sulfonyl chloride’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Steric Effects : The cyclopropane ring imposes torsional strain, accelerating nucleophilic substitution at the sulfonyl group .

- Bioisosterism : The ring mimics phenyl groups in drug candidates, enhancing metabolic stability (e.g., in protease inhibitors) .

- Case Study : Compare sulfonamide derivatives synthesized from this compound vs. linear analogs for potency/selectivity .

Data Reproducibility and Reporting

Q. What documentation standards ensure reproducibility in synthesizing and testing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.